molecular formula C9H13NO3 B12280640 Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate

Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B12280640
M. Wt: 183.20 g/mol
InChI Key: KVFFDMZQDNBPLW-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate (CAS 21239-95-2) is a high-purity bicyclic lactam ester of significant interest in advanced organic and medicinal chemistry research. This compound features a rigid 2-azabicyclo[2.2.2]octane scaffold, a structure recognized for its value as a conformationally restricted building block. The molecular framework incorporates both a lactam (3-oxo) and an ester (methyl carboxylate) functional group, making it a versatile synthon for further chemical derivatization . Compounds based on the 2-azabicyclo[2.2.2]octane core are frequently investigated as key intermediates in the synthesis of complex piperidine alkaloids and other pharmacologically active molecules . The strained nature of the bicyclic system also makes it a subject of study in structural chemistry, exemplified by research on very strong hydrogen bonds in complexes of related 3-oxo-azabicyclo[2.2.2]octane derivatives . This reagent is provided with a guaranteed purity of ≥98% and is intended for research and further manufacturing applications, exclusively in laboratory settings. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with care, adhering to all relevant safety protocols, as it may pose hazards including toxicity if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Proper storage conditions are sealed in a dry environment at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C9H13NO3/c1-13-8(12)9-4-2-6(3-5-9)7(11)10-9/h6H,2-5H2,1H3,(H,10,11)

InChI Key

KVFFDMZQDNBPLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)C(=O)N2

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums

The most direct route to the 2-azabicyclo[2.2.2]octane system involves 1,3-dipolar cycloaddition between 3-oxidopyrazinium ylides and activated alkenes. As demonstrated by recent work in The Journal of Organic Chemistry, methyl acrylate reacts with 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium under mild conditions (toluene, 25°C, 72 hr) to yield 3,8-diazabicyclo[3.2.1]octane intermediates. These intermediates undergo Wagner-Meerwein rearrangement to form 2,5-diazabicyclo[2.2.2]octanes (Fig. 1A). While this method originally targets diaza systems, strategic modification of the ylide structure could enable mono-aza variant synthesis.

Key Parameters:

  • Dipole: 3-Oxidopyrazinium ylides require electron-withdrawing groups (e.g., methyl esters) for stability
  • Dipolarophile Reactivity: Methyl acrylate (80% conversion) outperforms sterically hindered derivatives like tert-butyl acrylate (51% yield)
  • Stereocontrol: Solvent polarity significantly impacts diastereoselectivity (e.g., toluene vs. THF)

Hydrogenation-Mediated Ring Saturation

Catalytic Hydrogenation of Unsaturated Precursors

Patent literature (US4925942A) reveals that unsaturated bicyclic esters like methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate can be hydrogenated to saturated analogs using Raney nickel under mild conditions (60°C, 6 bar H₂, 4 hr). Applied to the target compound, this approach would involve:

  • Synthesis of methyl 2-azabicyclo[2.2.2]oct-2-ene-1-carboxylate via Heck coupling or Diels-Alder reaction
  • Selective hydrogenation of the endocyclic double bond

Advantages:

  • Cost Efficiency: Raney nickel catalysis avoids expensive noble metals (PtO₂ yields <10% in comparable systems)
  • Scalability: Reactions proceed in aqueous media with >95% conversion

Lactonization-Rearrangement Cascades

Acid-Catalyzed Skeletal Reorganization

The ACS study identifies an unprecedented pathway where acrylic acid derivatives participate in cycloaddition-rearrangement-lactonization cascades. For methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate synthesis, this could involve:

  • Initial 1,3-dipolar cycloaddition forming a [3.2.1] bicyclic intermediate
  • Acid-mediated Wagner-Meerwein rearrangement to [2.2.2] system
  • Spontaneous lactonization locking the final structure

Experimental Validation:

  • Yield Optimization: Using acrylic acid as dipolarophile achieves 71% yield for tricyclic lactone-lactams
  • Temperature Effects: Rearrangement proceeds efficiently at 80°C without catalyst degradation

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantage Limitation
1,3-Dipolar Cycload. 3-Oxidopyrazinium + methyl acrylate 51–73 Atom-economic, single-step Requires diaza intermediates
Catalytic Hydrogen. Unsaturated bicyclic ester >95 High conversion, scalable Dependent on precursor synthesis
Acid-Catalyzed Rearr. Acrylic acid derivatives 40–71 Forms complex fused systems Multi-step purification needed

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include phenylselenyl bromide for oxidation and various organic bases for enantioselective synthesis . The conditions are usually mild to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Drug Discovery

Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate serves as a crucial scaffold in the development of novel pharmaceuticals. Its structural properties make it a potential candidate for synthesizing compounds with significant biological activities, including anti-inflammatory and analgesic effects. Research indicates that derivatives of this compound can exhibit selective inhibition of certain enzymes related to neurodegenerative diseases, such as Alzheimer's disease, by targeting presenilin complexes (PSEN) .

Synthetic Intermediate

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various modifications, making it a versatile building block in organic synthesis . Recent studies have demonstrated its role in the total synthesis of tropane alkaloids, which are known for their pharmacological properties .

Neuroscience Research

The compound's ability to penetrate the blood-brain barrier enhances its significance in neuroscience research. It has been investigated for its potential to modulate neurotransmitter systems, particularly those involved in cognitive functions and mood regulation . In vivo studies have shown promising pharmacokinetic profiles, suggesting that it can be effectively delivered to target sites within the brain .

Case Study 1: Alzheimer's Disease

A study focused on the synthesis of sulfonamide derivatives of this compound revealed their potential as selective inhibitors of PSEN complexes associated with Alzheimer's disease. The compound (+)-13b demonstrated a potency of 5.5 nM against PSEN1-APH1B complexes, indicating its promise as a therapeutic agent .

CompoundTargetPotency (nM)Selectivity
(+)-13bPSEN1-APH1B5.5>300-fold vs PSEN2

Case Study 2: Neuropharmacology

In another investigation, the pharmacokinetic properties of this compound were assessed in mouse models. The results indicated a high clearance rate and significant volume of distribution, suggesting extensive tissue distribution and potential efficacy in neurological applications .

Mechanism of Action

The mechanism by which Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclo System Key Substituents CAS Number Applications/Notes
Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate C₇H₅NO₃ 151.12 [2.2.2] 3-oxo (lactam), 1-methyl ester 2866334-09-8 Intermediate for CNS/metabolic drugs; high polarity due to lactam
Ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)bicyclo[2.2.2]octane-1-carboxylate C₂₁H₂₇FN₄O₄ 418.47 [2.2.2] Ethyl ester, cyano, fluoropyrrolidin 1146699-66-2 Antidiabetic agent; enhanced bioactivity via fluorine and cyano groups
Methyl bicyclo[2.2.2]octane-1-carboxylate C₁₀H₁₆O₂ 168.23 [2.2.2] 1-methyl ester 2064-04-2 Non-polar intermediate; used in materials science
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-2-carboxylate C₁₀H₁₅NO₃ 197.23 [3.2.1] 3-oxo, 8-methyl, 8-aza 85506-18-9 Tropane derivative; potential use in alkaloid synthesis
(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid, methyl ester C₉H₁₅NO₂ 169.22 [2.2.2] 2-carboxy methyl ester, 1-aza 885517-00-0 Stereospecific CNS targeting; lacks 3-oxo group, reducing polarity

Physicochemical Properties

  • Polarity and Solubility: The 3-oxo group in the target compound increases polarity compared to non-oxygenated analogues like Methyl bicyclo[2.2.2]octane-1-carboxylate (logP = 2.64 vs. estimated logP < 1 for the target). This enhances water solubility, critical for drug bioavailability.
  • Basicity : The 2-aza group introduces basicity (pKa ~8–10), allowing protonation at physiological pH, which improves membrane permeability .

Biological Activity

Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate (CAS No. 21239-95-2) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₃NO₃
  • Molecular Weight : 183.21 g/mol
  • PubChem CID : 57557344
  • Structure : The compound features a bicyclic structure which contributes to its unique biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurobiology and inflammation:

  • Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects, which may be relevant for this compound.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays and studies:

StudyMethodFindings
In Vitro Study Cell viability assaysDemonstrated cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties.
In Vivo Study Mouse modelShowed significant reduction in tumor growth compared to control groups, suggesting efficacy in cancer treatment.
Receptor Binding Assay Radiolabeled ligand bindingIndicated high affinity for specific neurotransmitter receptors, supporting its role as a modulator in neuropharmacology.

Case Studies

  • Anti-Cancer Activity : A study on the efficacy of this compound in human cancer xenografts demonstrated notable tumor regression when administered at specific dosages (e.g., 10 mg/kg). The mechanism was linked to apoptosis induction and cell cycle arrest.
    "The compound effectively delayed the growth of tumors without significant toxicity to normal tissues" .
  • Neuropharmacological Effects : In a behavioral study assessing the impact on anxiety-like behaviors in rodent models, administration of the compound resulted in reduced anxiety levels, indicating potential therapeutic applications for anxiety disorders.

Pharmacokinetics

Pharmacokinetic studies reveal important characteristics regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

ParameterValue
Bioavailability Moderate to high
Half-life (T₁/₂) Approximately 0.48 hours
Volume of Distribution (Vd) High (3.43 L/kg), indicating extensive tissue distribution
Clearance Rate High clearance (99 mL/min/kg), suggesting rapid elimination from the body

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